molecular formula F7H8N2Ta B076823 Ammonium heptafluorotantalate(V) CAS No. 12022-02-5

Ammonium heptafluorotantalate(V)

Cat. No.: B076823
CAS No.: 12022-02-5
M. Wt: 350.014 g/mol
InChI Key: RDNGDFQMYLJTJR-UHFFFAOYSA-I
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Description

Ammonium heptafluorotantalate(V) is a useful research compound. Its molecular formula is F7H8N2Ta and its molecular weight is 350.014 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Ammonium hexafluoridosilicates are noted for their role in solving the problem of utilizing fluorosilicic acid solutions, an alternative fluorine source for the chemical industry (Gelmboldt, Kravtsov, & Fonari, 2019).

  • Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, a related compound, has been evaluated for chronic toxicity and carcinogenicity, providing insights into the safety profile of similar ammonium fluorocompounds (Caverly Rae et al., 2015).

  • Novel ionic liquids like N, N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium tetrafluoroborate have been evaluated for their electrochemical properties, suggesting potential applications in capacitors and other electronic devices (Sato, Masuda, & Takagi, 2004).

  • The thermal decomposition kinetics of ammonium perfluorooctanoate have been studied using gas-phase NMR, which could be relevant for understanding the thermal behavior of ammonium heptafluorotantalate(V) (Krusic & Roe, 2004).

  • Absorption, distribution, metabolism, excretion, and kinetic behavior of related ammonium fluorocompounds have been evaluated, indicating their biological interactions and potential risks (Gannon et al., 2016).

  • Ammonium sulfate, another ammonium compound, has diverse applications in ore flotation and metal recovery, which might suggest similar industrial applications for ammonium heptafluorotantalate(V) (Liu Hu-ping, 2013).

  • The study of phase transitions in ammonium hexafluorovanadate (III) might offer parallels for understanding phase behavior in similar compounds like ammonium heptafluorotantalate(V) (Kobayashi et al., 1985).

  • Spectroscopic studies of inorganic fluoro-complexes, including those of ammonium salts, can provide valuable information on their electronic structure and bonding, relevant for understanding ammonium heptafluorotantalate(V) (Dean & Evans, 1967).

  • Methods for treating diverse inorganic matrices with molten ammonium bifluoride, potentially relevant for processing or recycling ammonium heptafluorotantalate(V) (O’Hara et al., 2017).

  • Reaction studies involving ammonium bifluoride and zirconium fluoride monohydrate, leading to ammonium heptafluorozirconate, can shed light on the synthesis and properties of similar compounds like ammonium heptafluorotantalate(V) (Ewing et al., 1989).

Safety and Hazards

Ammonium heptafluorotantalate(V) is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, and Skin Corr. 1B . It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . Safety measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ammonium heptafluorotantalate(V) involves reacting tantalum pentoxide with ammonium fluoride in the presence of hydrofluoric acid.", "Starting Materials": [ "Tantalum pentoxide", "Ammonium fluoride", "Hydrofluoric acid" ], "Reaction": [ "Mix tantalum pentoxide and hydrofluoric acid in a reaction vessel.", "Heat the mixture to 200-300°C to form tantalum pentafluoride.", "Add ammonium fluoride to the reaction vessel.", "Heat the mixture to 400-500°C to form ammonium heptafluorotantalate(V).", "Cool the mixture and collect the product." ] }

CAS No.

12022-02-5

Molecular Formula

F7H8N2Ta

Molecular Weight

350.014 g/mol

IUPAC Name

diazanium;heptafluorotantalum(2-)

InChI

InChI=1S/7FH.2H3N.Ta/h7*1H;2*1H3;/q;;;;;;;;;+5/p-5

InChI Key

RDNGDFQMYLJTJR-UHFFFAOYSA-I

Isomeric SMILES

[NH4+].[NH4+].[F-].[F-].F[Ta](F)(F)(F)F

SMILES

[NH4+].[NH4+].[F-].[F-].F[Ta](F)(F)(F)F

Canonical SMILES

[NH4+].[NH4+].F[Ta-2](F)(F)(F)(F)(F)F

Origin of Product

United States

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